

Early Studies on Ro 23-7014: A Technical Overview of Synthesis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-7014, a potent and selective cholecystokinin A (CCK-A) receptor agonist, emerged from early research as a promising appetite suppressant. This technical guide delves into the foundational studies concerning its synthesis and characterization. Ro 23-7014 is a synthetic heptapeptide analog of the C-terminal fragment of cholecystokinin, CCK-7. Its chemical name is Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2. This document outlines the key experimental protocols, quantitative data, and biological pathways associated with this compound, providing a comprehensive resource for researchers in the field of peptide chemistry and pharmacology.

Physicochemical and Biological Properties

Ro 23-7014 was designed for enhanced stability and prolonged action compared to its endogenous counterparts. The key quantitative data from its initial characterization are summarized below.



Property	Value	Reference
Molecular Formula	C48H63N9O16S2	N/A
Molecular Weight	1150.2 g/mol	N/A
Satiating Potency (ED50, i.p. in rats)	0.3 μg/kg	[1]
CCK-A Receptor Selectivity	400-fold greater than for CCK-B receptors	[1]
Duration of Action	4 to 5 hours	[1]

Experimental Protocols

The synthesis and characterization of **Ro 23-7014** were primarily achieved through solid-phase peptide synthesis (SPPS) followed by purification and analytical characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Ro 23-7014** was accomplished using a stepwise solid-phase approach. While the seminal publication does not detail every reagent, a likely protocol based on contemporaneous methods for similar sulfated peptides is described below.

- 1. Resin and Linker: A suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, would be used to generate the C-terminal amide upon cleavage.
- 2. Amino Acid Protection: The N α -amino group of the amino acids was protected with the tert-butyloxycarbonyl (Boc) group. Side-chain protecting groups would have been employed for tryptophan (e.g., formyl) and the hydroxyl groups of tyrosine and threonine, although some protocols of the era utilized unprotected hydroxy-amino acids with specific coupling reagents.
- 3. Coupling Reagent: The coupling of the Boc-protected amino acids was likely facilitated by a coupling reagent such as Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), which was shown to be effective for coupling unprotected hydroxy-amino acids.



- 4. Synthesis Cycle: The synthesis would proceed from the C-terminus to the N-terminus in a series of cycles, each consisting of:
- Deprotection: Removal of the Nα-Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Neutralization: Neutralization of the resulting trifluoroacetate salt with a tertiary amine like diisopropylethylamine (DIEA).
- Coupling: Addition of the next Boc-protected amino acid, the BOP reagent, and DIEA in a solvent like dimethylformamide (DMF) to promote peptide bond formation.
- Washing: Thorough washing of the resin with DCM and other solvents to remove excess reagents and byproducts.
- 5. Acetylation: Following the coupling of the final amino acid (Tyrosine), the N-terminus was acetylated on the solid support, likely using acetic anhydride or acetic acid with the BOP reagent.
- 6. Sulfation: The sulfation of the tyrosine and threonine hydroxyl groups was performed on the resin-bound peptide. A sulfating agent such as pyridine acetyl sulfate in pyridine would have been used.
- 7. Cleavage and Deprotection: The completed peptide was cleaved from the resin, and the side-chain protecting groups were removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF). Scavengers such as anisole would have been added to prevent side reactions.

Purification and Characterization

- 1. Purification: The crude peptide obtained after cleavage was purified by preparative reversephase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of acetonitrile in water containing 0.1% TFA is a typical system for such purifications.
- 2. Characterization: The purity of the final product would have been assessed by analytical RP-HPLC. The identity of the peptide would be confirmed by amino acid analysis and mass spectrometry, likely Fast Atom Bombardment Mass Spectrometry (FAB-MS) which was common at the time.

Visualizing the Synthesis and Mechanism of Action



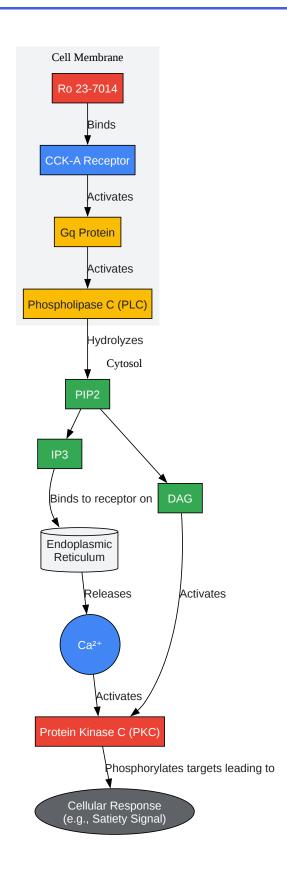
To better understand the experimental workflow and the biological context of **Ro 23-7014**'s action, the following diagrams are provided.



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Caption: A generalized workflow for the solid-phase synthesis of **Ro 23-7014**.





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References

- 1. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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